4-(4-(tert-Butyl)phenyl)-2-chloro-5-cyclohexylpyridine
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Overview
Description
4-(4-(tert-Butyl)phenyl)-2-chloro-5-cyclohexylpyridine is an organic compound that features a pyridine ring substituted with a tert-butylphenyl group, a chlorine atom, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butyl)phenyl)-2-chloro-5-cyclohexylpyridine typically involves multi-step organic reactions. One common approach is the alkylation of a pyridine derivative with a tert-butylphenyl group, followed by chlorination and cyclohexylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-(tert-Butyl)phenyl)-2-chloro-5-cyclohexylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-(tert-Butyl)phenyl)-2-chloro-5-cyclohexylpyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-(tert-Butyl)phenyl)-2-chloro-5-cyclohexylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the pyridine ring and other substituents.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butylphenyl groups but no pyridine ring or chlorine atom.
Uniqueness
4-(4-(tert-Butyl)phenyl)-2-chloro-5-cyclohexylpyridine is unique due to its combination of substituents on the pyridine ring This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C21H26ClN |
---|---|
Molecular Weight |
327.9 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-2-chloro-5-cyclohexylpyridine |
InChI |
InChI=1S/C21H26ClN/c1-21(2,3)17-11-9-16(10-12-17)18-13-20(22)23-14-19(18)15-7-5-4-6-8-15/h9-15H,4-8H2,1-3H3 |
InChI Key |
JSMJOINDRYCRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=C2C3CCCCC3)Cl |
Origin of Product |
United States |
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